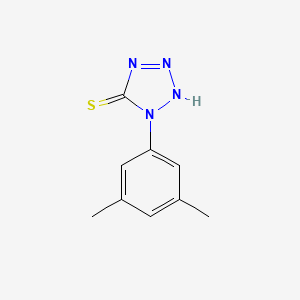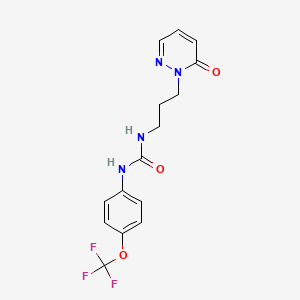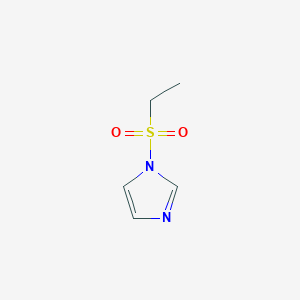![molecular formula C22H30N4O3 B2982271 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide CAS No. 1115979-61-7](/img/structure/B2982271.png)
4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide is a synthetic compound with diverse applications across chemistry, biology, medicine, and industry. Its complex structure, featuring a benzamide core linked to a piperidine ring and a pyrazine moiety, offers unique chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multi-step organic reactions. A common route includes the following steps:
Formation of the Benzamide Core: : Starting with a substituted benzoyl chloride, reacted with an appropriate amine to form the benzamide core under basic conditions.
Attachment of the Pyrazine Ring: : The pyrazine moiety is introduced through nucleophilic aromatic substitution or coupling reactions, often involving palladium-catalyzed cross-coupling.
Introduction of the Piperidine Ring: : The piperidine group is added via a nucleophilic substitution reaction, often using piperidine itself or a protected derivative.
Linking the Propan-2-yloxy Group: : The final step involves attaching the propan-2-yloxy group through etherification reactions.
Industrial Production Methods
In industrial settings, these reactions are optimized for scalability, cost-effectiveness, and environmental safety. Processes often involve continuous flow reactions, use of catalysts, and green chemistry principles to reduce waste and increase yield.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, typically altering the pyrazine or piperidine moieties.
Substitution: : Both aromatic and nucleophilic substitution reactions are common, allowing for functional modifications.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, acid chlorides.
Major Products
The reactions yield various derivatives with modified functional groups, enhancing or altering biological activity and chemical properties.
科学研究应用
Chemistry
Catalysis: : Used as ligands in catalytic reactions due to their ability to stabilize transition states.
Material Science: : Incorporated into polymers and other materials for improved properties.
Biology and Medicine
Drug Development: : Explored for therapeutic effects, particularly in targeting specific enzymes and receptors in diseases.
Biological Probes: : Used in research to investigate biological pathways and molecular interactions.
Industry
Chemical Synthesis: : Employed in the synthesis of complex organic molecules and intermediates.
作用机制
The compound exerts its effects through interactions with specific molecular targets:
Binding to Enzymes: : Inhibits enzyme activity by binding to active sites or allosteric sites.
Modulating Receptor Activity: : Affects cellular signaling pathways by interacting with receptors.
相似化合物的比较
Compared to other benzamides, 4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide offers unique properties due to the combination of its structural components:
Similar Compounds: : Include N-(2-pyrazinyl)benzamides and piperidine derivatives.
Uniqueness: : The specific arrangement of piperidine, pyrazine, and benzamide structures confers distinct reactivity and biological activity.
This compound's multifaceted applications and intricate synthesis routes make it a valuable subject for continued research and development across various scientific and industrial fields.
属性
IUPAC Name |
4-(3-piperidin-1-ylpyrazin-2-yl)oxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-17(2)28-16-6-11-24-21(27)18-7-9-19(10-8-18)29-22-20(23-12-13-25-22)26-14-4-3-5-15-26/h7-10,12-13,17H,3-6,11,14-16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSCWELUMZSKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2982188.png)


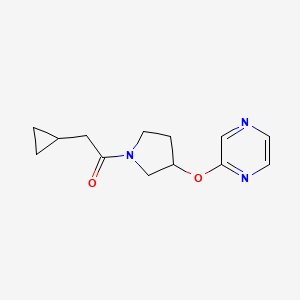
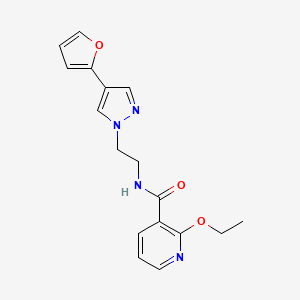
![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2982196.png)
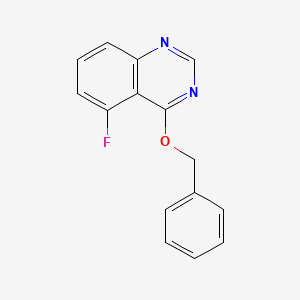
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)
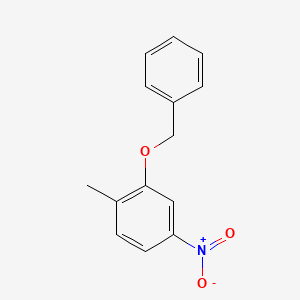
![N-(3,4-dimethylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2982204.png)
